molecular formula C12H20N4 B13867005 2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline

2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B13867005
M. Wt: 220.31 g/mol
InChI Key: UEVUFRMCURUEQI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline is an organic compound that features both an aminomethyl group and a methylpiperazine moiety attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-methylpiperazine with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated aniline derivative under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated aniline derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: Lacks the aminomethyl group.

    2-(Aminomethyl)aniline: Lacks the piperazine moiety.

    N-Methylpiperazine: Lacks the aniline ring.

Uniqueness

2-(Aminomethyl)-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the aminomethyl group and the methylpiperazine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-(aminomethyl)-4-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H20N4/c1-15-4-6-16(7-5-15)11-2-3-12(14)10(8-11)9-13/h2-3,8H,4-7,9,13-14H2,1H3

InChI Key

UEVUFRMCURUEQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)CN

Origin of Product

United States

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